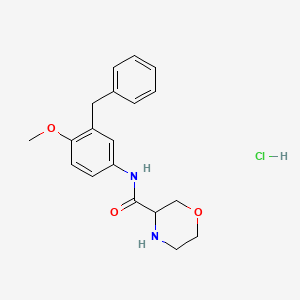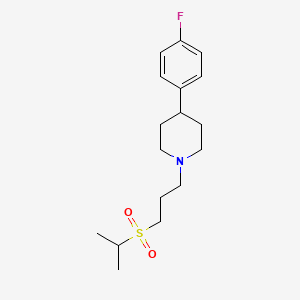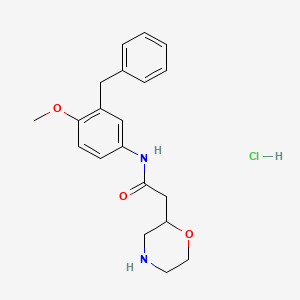![molecular formula C14H23NO3 B7639819 (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that belongs to the class of opioid receptor agonists and has been shown to exhibit strong analgesic effects.
Mechanism of Action
The mechanism of action of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone involves its binding to the mu-opioid receptor in the brain and spinal cord. This results in the activation of the receptor and the subsequent inhibition of pain signals. The compound has also been shown to activate the kappa-opioid receptor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia in animal models of pain. The compound has also been shown to produce antidepressant effects in animal models of depression. Additionally, the compound has been shown to have a low potential for abuse and dependence, which may make it a safer alternative to currently available opioids.
Advantages and Limitations for Lab Experiments
One of the main advantages of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone for lab experiments is its strong analgesic effects. This makes it a useful tool for studying pain pathways in animals. Additionally, the compound has a low potential for abuse and dependence, which may make it a safer alternative to currently available opioids for lab experiments. One limitation of the compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
Future research on (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone could focus on several areas. One area of interest is the potential use of the compound in the treatment of addiction. Another area of interest is the potential use of the compound in the treatment of neuropathic pain. Additionally, future research could focus on the development of more potent and selective analogs of the compound. Finally, research could focus on the development of novel delivery methods for the compound, such as transdermal patches or sustained-release formulations.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been shown to exhibit strong analgesic effects and has a low potential for abuse and dependence. Future research on the compound could focus on several areas, including its potential use in the treatment of addiction and neuropathic pain, the development of more potent and selective analogs, and the development of novel delivery methods.
Synthesis Methods
The synthesis of (9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone involves the reaction of 3-azabicyclo[3.3.1]nonan-9-ol with 5-methyloxolane-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit strong analgesic effects and has been proposed as a potential alternative to currently available opioids. The compound has also been studied for its potential use in the treatment of addiction and depression.
properties
IUPAC Name |
(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-5-6-12(18-9)14(17)15-7-10-3-2-4-11(8-15)13(10)16/h9-13,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGUMGWBSVZTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CC3CCCC(C2)C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-methylpyrimidin-4-amine](/img/structure/B7639741.png)
![[2-(Aminomethyl)-4-methylpiperazin-1-yl]-(1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B7639761.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7639769.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-(2-Cyclopropyl-1-hydroxypropan-2-yl)-3-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]urea](/img/structure/B7639777.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639794.png)

![2,2-dimethyl-N-[3-(3-methylpyrazol-1-yl)phenyl]-1-oxo-1,4-thiazinane-4-carboxamide](/img/structure/B7639827.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)


![3-fluoro-5-methyl-N-[2-methyl-3-(methylamino)propyl]benzamide;hydrochloride](/img/structure/B7639850.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)